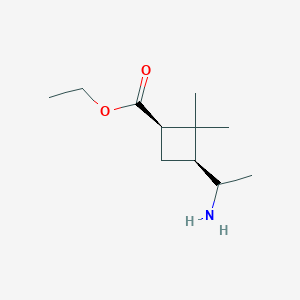
Ethyl (1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate, commonly known as ethyl cyclobutane carboxylate, is a cyclic amino acid derivative that has been studied for its potential applications in medicinal chemistry. This compound is of interest due to its unique structure and potential biological activity. In
Wirkmechanismus
The exact mechanism of action of ethyl cyclobutane carboxylate is still under investigation. However, it is believed to act through modulation of the GABAergic system, which is involved in the regulation of neuronal excitability. It may also interact with other neurotransmitter systems, such as the opioid and serotonin systems. Additionally, it has been shown to inhibit the activity of DPP-4, which may contribute to its potential antidiabetic effects.
Biochemical and Physiological Effects:
Ethyl cyclobutane carboxylate has been shown to exhibit a range of biochemical and physiological effects. In animal models, it has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been investigated for its potential antidiabetic effects through inhibition of DPP-4. Additionally, it has been shown to modulate the GABAergic system, which may contribute to its potential anxiolytic and sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ethyl cyclobutane carboxylate is its unique structure, which may confer specific biological activity. Additionally, it has been shown to exhibit a range of pharmacological effects, which may make it a useful tool for investigating various physiological processes. However, one limitation is its relatively low solubility in water, which may make it difficult to work with in certain experiments. Additionally, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on ethyl cyclobutane carboxylate. One area of interest is its potential as a DPP-4 inhibitor for the treatment of type 2 diabetes. Additionally, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications. It may also be of interest to investigate its potential as a modulator of the GABAergic system for the treatment of anxiety and other neurological disorders. Overall, ethyl cyclobutane carboxylate is a compound with unique properties and potential applications in medicinal chemistry.
Synthesemethoden
The synthesis of ethyl cyclobutane carboxylate can be achieved through a multistep process involving the reaction of various starting materials. One common method involves the condensation of 2-methyl-2-butene-1,4-diol with ethyl glycinate hydrochloride in the presence of sodium hydroxide to form the corresponding cyclobutane carboxylic acid. This intermediate can then be converted to the desired ethyl ester through esterification with ethanol and sulfuric acid. The final product can be purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl cyclobutane carboxylate has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties in animal models. Additionally, it has been investigated as a potential inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. DPP-4 inhibitors are a class of drugs used in the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
ethyl (1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-5-14-10(13)9-6-8(7(2)12)11(9,3)4/h7-9H,5-6,12H2,1-4H3/t7?,8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDLWSYPINBOKS-ASODMVGOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1(C)C)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](C1(C)C)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1R,3S)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


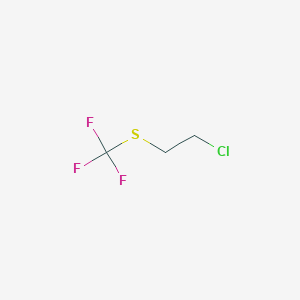
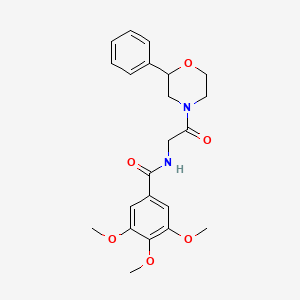
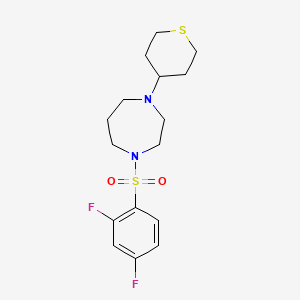
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2768903.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2768904.png)
![2-(2-Azabicyclo[2.2.1]heptan-2-yl)isonicotinonitrile](/img/structure/B2768905.png)
![methyl N-methyl-N-[4-(3,4,5,6-tetrachloropyridine-2-amido)phenyl]carbamate](/img/structure/B2768907.png)
![Methyl 4-(2-{2-[(4-methoxyanilino)carbothioyl]hydrazino}-2-oxoethoxy)benzenecarboxylate](/img/structure/B2768911.png)
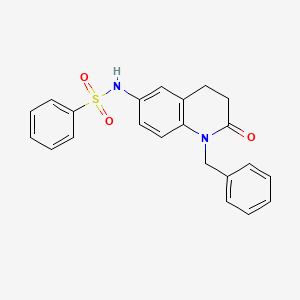
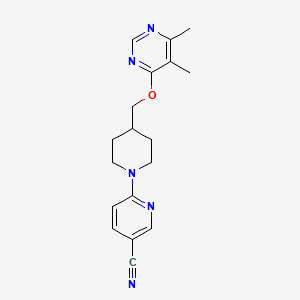
![11-benzyl-11H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-amine](/img/structure/B2768917.png)

![6-(4-fluorobenzyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2768922.png)